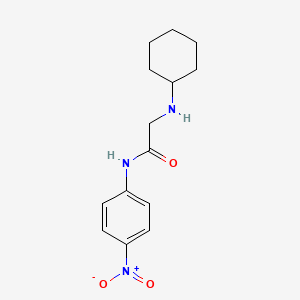
2-(cyclohexylamino)-N-(4-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(cyclohexylamino)-N-(4-nitrophenyl)acetamide is an organic compound that features a cyclohexylamino group and a nitrophenyl group attached to an acetamide backbone
準備方法
The synthesis of 2-(cyclohexylamino)-N-(4-nitrophenyl)acetamide typically involves the reaction of cyclohexylamine with 4-nitrophenylacetic acid or its derivatives under suitable conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
2-(cyclohexylamino)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-(cyclohexylamino)-N-(4-nitrophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(cyclohexylamino)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
類似化合物との比較
2-(cyclohexylamino)-N-(4-nitrophenyl)acetamide can be compared with other similar compounds, such as:
2-Cyclohexylamino-N-(4-methylphenyl)-acetamide: This compound has a methyl group instead of a nitro group, which can lead to different chemical and biological properties.
2-Cyclohexylamino-N-(4-chlorophenyl)-acetamide: The presence of a chlorine atom can affect the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C14H19N3O3 |
|---|---|
分子量 |
277.32 g/mol |
IUPAC名 |
2-(cyclohexylamino)-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C14H19N3O3/c18-14(10-15-11-4-2-1-3-5-11)16-12-6-8-13(9-7-12)17(19)20/h6-9,11,15H,1-5,10H2,(H,16,18) |
InChIキー |
XMZVUMXCMBGCRM-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
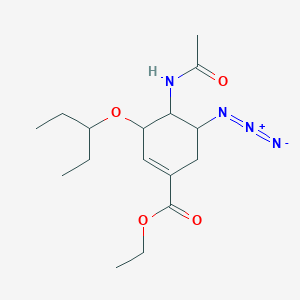

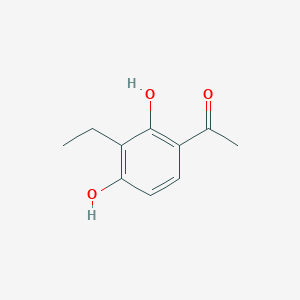
amine](/img/structure/B8705510.png)
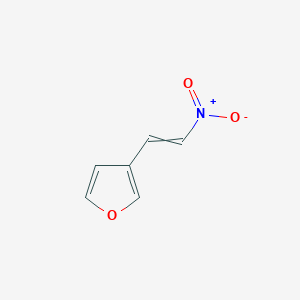




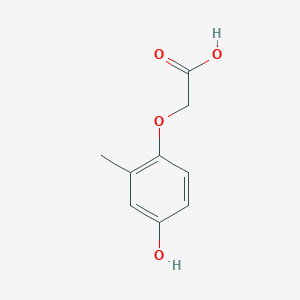

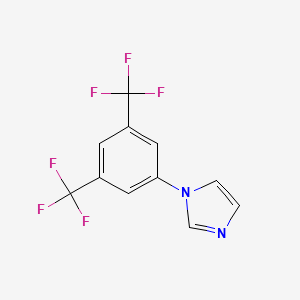
![N-[5-amino-2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B8705586.png)

